molecular formula C16H21BClNO3 B7956439 1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B7956439
M. Wt: 321.6 g/mol
InChI Key: YMCSIOREQGLXQQ-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a chemical compound with a complex structure that includes a pyrrolidin-2-one ring and a boron-containing dioxaborolane group

Preparation Methods

The synthesis of 1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the borylation of a suitable precursor, such as a halogenated aromatic compound, using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, which is a key aspect of its mechanism .

Comparison with Similar Compounds

1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boron-containing compounds, such as:

Properties

IUPAC Name

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-10-11(18)7-8-13(12)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSIOREQGLXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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